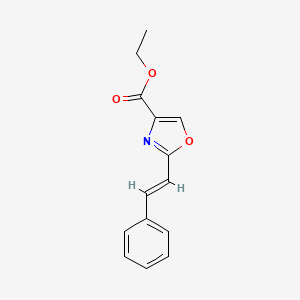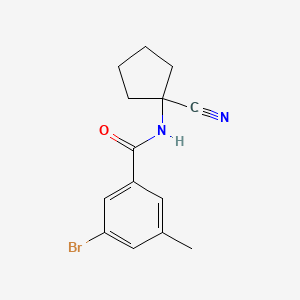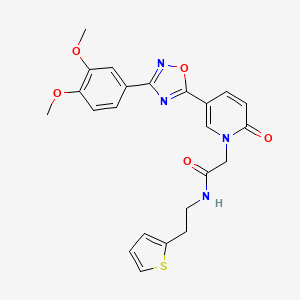![molecular formula C23H27NO2 B2577610 N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide CAS No. 400088-22-4](/img/structure/B2577610.png)
N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Adamantane derivatives, including carboxamides, have been explored for their biological activities, showcasing their potential in drug development. For instance, adamantyl-substituted retinoid-derived molecules have been investigated for their anticancer properties, demonstrating abilities to inhibit cancer cell growth and angiogenesis through inducing apoptosis and binding to nuclear receptors (Dawson et al., 2007). Similarly, fluorescent heterocyclic adamantane amines have been synthesized and evaluated for their multifunctional neuroprotective activities, indicating their applications in neurological assay development and as potential multifunctional drugs in neuroprotection (Joubert et al., 2011).
Organic Synthesis and Catalysis
Adamantane and naphthylamine derivatives have been employed in the synthesis of complex organic molecules and as catalysts in chemical reactions. For example, palladium-catalyzed N,N-diarylation of amines has been studied for synthesizing macrocycles containing naphthalene and biphenyl fragments, illustrating the versatility of adamantane-containing compounds in facilitating complex synthetic processes (Abel et al., 2014).
Environmental and Toxicological Studies
Studies on adamantane carboxylic acids, closely related to the compound of interest, have shown that these molecules demonstrate mitochondrial toxicity consistent with oil sands-derived naphthenic acids. Such findings highlight the environmental and toxicological relevance of adamantane derivatives, providing a foundation for understanding their behavior and impact in environmental systems (Rundle et al., 2021).
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-2-ylethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-21(20-6-5-18-3-1-2-4-19(18)10-20)14-24-22(26)23-11-15-7-16(12-23)9-17(8-15)13-23/h1-6,10,15-17,21,25H,7-9,11-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNVLNPYVNXQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC5=CC=CC=C5C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2577527.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2577528.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2577531.png)
![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B2577545.png)

![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)
